N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15F4N3O2S and its molecular weight is 437.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Compounds structurally related to N1-(4-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide have been studied for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. For instance, SB-649868, a dual orexin receptor antagonist, demonstrated significant effects in reducing binge eating in female rats without affecting standard food pellet intake, indicating a major role of orexin-1 receptor mechanisms in compulsive eating behaviors. This suggests that similar compounds could be explored for their potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer and Antiviral Activities
The incorporation of fluorophenyl and trifluoromethyl groups, as seen in the molecule of interest, has been associated with significant biological activities, including anticancer and antiviral effects. For example, celecoxib derivatives have shown anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. This highlights the potential of structurally similar compounds in the development of new therapeutic agents for a range of diseases, including cancer and viral infections (Küçükgüzel et al., 2013).
Herbicide Analysis and Environmental Impact
Compounds with similar structural elements have been analyzed for their presence in natural water sources, indicating the importance of such studies in understanding the environmental impact of synthetic chemicals. The detection of herbicides and their degradation products in surface water samples underscores the need for ongoing monitoring and assessment of the ecological consequences of these compounds (Zimmerman et al., 2002).
Antimicrobial Activities
The synthesis and characterization of compounds with structural motifs similar to this compound have led to the discovery of new molecules with potential antimicrobial activities. This includes the development of molecules targeting resistant strains of microorganisms, suggesting a promising avenue for the compound to be explored as a novel antimicrobial agent (Yolal et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2S/c21-14-5-7-15(8-6-14)26-18(29)17(28)25-10-9-16-11-30-19(27-16)12-1-3-13(4-2-12)20(22,23)24/h1-8,11H,9-10H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGHVVQXCWDIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.